Proteolytic Stability of Beta-Amino Acid Backbone
Peptides incorporating beta-amino acids exhibit markedly enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts. In a study of DPP-4 substrate inhibitors, beta-amino acid homologation at the scissile bond resulted in significantly improved half-lives, with beta(3)Ile-containing peptides showing >10-fold longer stability relative to alpha-peptide controls [1]. Mixed alpha/beta-peptides combine receptor recognition with high proteolytic resistance, as demonstrated by complete resilience of beta-peptides to proteolysis by pronase, trypsin, and elastase [2].
| Evidence Dimension | Proteolytic stability (half-life extension) |
|---|---|
| Target Compound Data | >10-fold increase in half-life for beta-amino acid-containing peptides (class-level observation) |
| Comparator Or Baseline | Alpha-amino acid-containing control peptides (half-life set as baseline of 1x) |
| Quantified Difference | >10-fold improvement |
| Conditions | DPP-4 enzymatic assay and multi-enzyme protease panel (pronase, trypsin, elastase) |
Why This Matters
Enables development of peptide therapeutics with prolonged in vivo half-life, reducing dosing frequency and improving bioavailability.
- [1] Turalic A, Dedibegovic J, Hegedus Z, Martinek TA. DPP-4 Cleaves alpha/beta-Peptide Bonds: Substrate Specificity and Half-Lives. Chembiochem. 2020;21(14):2060-2066. doi:10.1002/cbic.202000050 View Source
- [2] Hook DF, Bindschädler P, Mahajan YR, Šebesta R, Kast P, Seebach D. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chem Biodivers. 2005;2(5):591-632. doi:10.1002/cbdv.200590038 View Source
